molecular formula C32H68Sn B036588 Tetraoctyltin CAS No. 3590-84-9

Tetraoctyltin

Cat. No. B036588
CAS RN: 3590-84-9
M. Wt: 571.6 g/mol
InChI Key: JTGNPNLBCGBCMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetraalkyltin compounds, including tetraoctyltin, often involves Grignard reactions and bromodemetallations starting from tributyltin chloride. This process is highlighted by the synthesis of racemic tetraalkyltin compounds described by Gielen et al. (1973), showcasing the alternating steps of Grignard syntheses and bromodemetallations in alcohols to achieve tetraalkyltin compounds, with mass spectra provided as analytical evidence of their formation (Gielen, B. D. Poorter, M. Sciot, & J. Topart, 1973).

Molecular Structure Analysis

Organotin compounds like tetraoctyltin exhibit intriguing molecular structures. The study of surface organometallic chemistry of tin by Nedez et al. (1993) provides insight into the reactivity of tetraalkyltin complexes with silica surfaces, indicating the formation of surface complexes and elucidating the molecular interactions at play (Nedez, A. Théolier, F. Lefebvre, A. Choplin, J. Basset, & J. Joly, 1993).

Chemical Reactions and Properties

Tetraalkyltin compounds participate in various chemical reactions. For instance, Daudé and Pereyre (1980) explored the reactivity of tetraallyltin with aldehydes, ketones, and epoxides, revealing that tetraallyltin reacts readily with these compounds, leading to the formation of homoallylic alcohols and other products through specific reaction pathways (Daudé & Pereyre, 1980).

Physical Properties Analysis

The physical properties of tetraalkyltin compounds are closely related to their molecular structure and synthesis processes. Research by Marr, Rosales, and Wardell (1988) on unsymmetrical tetraorganotin compounds, including analysis of their mass spectra and NMR spectra, provides insight into the physical characteristics and diversity within the organotin family, which would also apply to tetraoctyltin (Marr, D. Rosales, & J. Wardell, 1988).

Chemical Properties Analysis

The chemical properties of tetraoctyltin, such as reactivity and stability, can be inferred from studies on similar tetraalkyltin compounds. The work by Jia, Ren, and Wang (2010) on the use of tetra(acetylacetonato) tin (IV) as a catalyst suggests that the unique molecular structure of tetraalkyltin compounds significantly influences their catalytic activity and interaction with other compounds, which would be relevant for understanding the chemical properties of tetraoctyltin (Jia, Y. Ren, & Gongying Wang, 2010).

Scientific Research Applications

  • Marine Biota Analysis : Tetraoctyltin is utilized to check the overall extraction efficiency in organotin speciation analyses in marine biota (Cassi, Tolosa, Bartocci, & Mora, 2002).

  • Cardiovascular Research : Tributyltin, a related compound, is found to inhibit the aromatase responsible for the transformation of testosterone into estrogen, which decreases vascular reactivity in female rats (Rodrigues et al., 2014).

  • Cancer Therapy : Tetrandrine, combined with ionizing radiation, significantly inhibits tumor growth in a murine colorectal carcinoma-bearing mouse model (Lin et al., 2018). Additionally, Tetrandrine-loaded nanoparticles show enhanced apoptotic induction and inhibit cell migration and invasion in lung cancer cells (Xu et al., 2013). Triethylenetetramine (TETA) is also used in cancer treatment due to its telomerase inhibiting and anti-angiogenesis properties (Lu, 2010).

  • Mitochondrial Function Research : Tetracycline antibiotics, including Tetrandrine, impair mitochondrial function and can confound research, potentially affecting cancer research (Chatzispyrou et al., 2015). Tetracyclines induce a mitonuclear protein imbalance, leading to changes in nuclear gene expression and altered mitochondrial dynamics and function in various eukaryotic models (Moullan et al., 2015).

  • Cardiovascular Pharmacology : Tetrandrine has antihypertensive action due to its vasodilatory properties and inhibits multiple Ca2+ entry pathways (Kwan & Achike, 2002).

  • Endocrine Disruption Studies : Tetraoctyltin exposure can lead to abnormalities in male and female organs, causing reproductive disruption and endocrine disruption in vertebrate studies (de Araújo et al., 2018).

  • Toxicology and Environmental Research : Tetrahymena thermophila is suggested as a sensitive, rapid, and convenient biomonitor for tributyltin (TBT) in freshwater, providing a unicellular eukaryotic model for toxic mechanism research at the genome level (Feng, Miao, & Wu, 2007; Chang, Feng, & Miao, 2011).

Safety And Hazards

Tetraoctyltin may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause long-lasting harmful effects to aquatic life . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

tetraoctylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C8H17.Sn/c4*1-3-5-7-8-6-4-2;/h4*1,3-8H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGNPNLBCGBCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027538
Record name Stannane, tetraoctyl-
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Molecular Weight

571.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tetraoctyltin

CAS RN

3590-84-9
Record name Tetraoctylstannane
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Record name Tetraoctyltin
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Record name Tetraoctylstannane
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Record name Stannane, tetraoctyl-
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Record name Tetraoctyltin
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Record name TETRAOCTYLTIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
DG Gillies, SJ Matthews… - Magnetic resonance in …, 1991 - Wiley Online Library
Carbon‐13 NMR spin–lattice relaxation times, T 1 , and nuclear Overhauser effect data were obtained for neat tetra‐n‐octyltin at 22.5 and 100.6 MHz over a wide temperature range. T 1 …
SHL Thoonen, BJ Deelman, G van Koten - journal of organometallic …, 2004 - Elsevier
… In this way, tetrahexyltin and even tetraoctyltin can be prepared in yields up to 80%. Disadvantages of the latter approach are the difficulty to control the reaction conditions and to …
Number of citations: 103 www.sciencedirect.com
RK Ingham, SD Rosenberg, H Gilman - Chemical reviews, 1960 - ACS Publications
Organotin compounds are substances in which at least one tin-carbon bond is present. The first such compound was described in 1852 by Lowig (527). Many significant contributions …
Number of citations: 539 pubs.acs.org
R Cassi, I Tolosa, J Bartocci… - Applied organometallic …, 2002 - Wiley Online Library
… Tripropyltin chloride was used as internal standard to assess the derivatization reaction and tetraoctyltin was used to check the overall extraction efficiency. Tetrabutyltin was used to …
Number of citations: 24 onlinelibrary.wiley.com
C Flesch, C Delaite, P Dumas… - Journal of Polymer …, 2004 - Wiley Online Library
… but, because tin-based organometallic compounds are known to be very efficient catalysts in the reaction between a hydroxyl compound and an isocyanate,32 we used tetraoctyltin …
Number of citations: 71 onlinelibrary.wiley.com
PG Harrison - … Reactions and Methods: The Formation of …, 1991 - Wiley Online Library
Further exchange is slower, and heating is necessary to obtain the diorganotin dihalide. Formation of the diorganotin dichloride in the exchange of tetrapropyl-, tetrabutyl-or tetraoctyltin …
Number of citations: 0 onlinelibrary.wiley.com
JE Landmeyer, TL Tanner, BE Watt - Environmental science & …, 2004 - ACS Publications
… solution of monomethyltin chloride, dimethyltin chloride, trimethyltin chloride, monobutyltin chloride, dibutyltin chloride, tributlytin chloride, tetrabutyltin, trioctyltin chloride, and tetraoctyltin…
Number of citations: 94 pubs.acs.org
W Seinen, JG Vos, I van Spanje, M Snoek… - Toxicology and applied …, 1977 - Elsevier
… compounds (dimethyltindichloride; di-n-dodecyltindibromide; and di-n-octadecyltindibromide), as well as mono-n-octyltintrichloride (MOTC), tri-n-octyltinchloride, and tetraoctyltin did not …
Number of citations: 152 www.sciencedirect.com
H Wieczorek - Dtsch. Lebensmitt-Rundsch, 1969 - hero.epa.gov
… , di-n butyltin dichloride, di-iso butyltin dichloride, di-(2-ethyl)-hexyltin dichloride, di-n-octyltin dichloride, dimethyltin dichloride, tri-n-butyltin chloride, tri-n-octyltin chloride and tetraoctyltin…
Number of citations: 1 hero.epa.gov
CF Harrington, GK Eigendorf… - Applied organometallic …, 1996 - Wiley Online Library
This review of the use of high‐performance liquid chromatography (HPLC) for the speciation of organotin compounds which are primarily of significance in the marine environment is …
Number of citations: 45 onlinelibrary.wiley.com

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